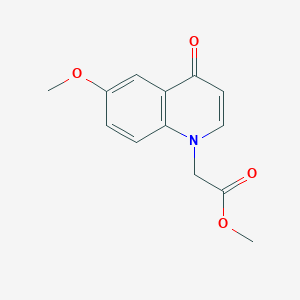
methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, also known as MQA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MQA is a derivative of quinoline, which is a heterocyclic compound commonly found in many natural and synthetic compounds. MQA has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Scientific Research Applications
Fluorescent Labeling and Analysis
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, due to its structural similarity to 6-methoxy-4-quinolone, has potential applications in the field of biomedical analysis. 6-Methoxy-4-quinolone has been identified as a novel fluorophore that exhibits strong fluorescence across a wide pH range in aqueous media, making it suitable for fluorescent labeling and detection in various analytical applications. This compound has demonstrated strong fluorescence with a large Stokes' shift, high molar absorptivity, and fluorescence quantum yield in aqueous methanol, alongside stability against light and heat. It has been used as a fluorescent labeling reagent for the determination of carboxylic acids, showcasing its utility in sensitive analytical detection methods (Hirano et al., 2004).
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of a variety of bioactive quinoline derivatives. For instance, it has been involved in the synthesis of cotarnine, showcasing its role in the preparation of compounds with significant biological and pharmacological properties. The efficient synthesis of such derivatives from this compound underlines its importance in medicinal chemistry and drug development (Shirasaka et al., 1990).
Quantum Entanglement and Diagnosis Applications
In the realm of nanotechnology and quantum computing, derivatives of this compound have been studied for their potential applications in diagnosing human cancer cells, tissues, and tumors. The interaction between such molecules and a two-mode field has been analyzed using quantum entanglement dynamics, highlighting the compound's relevance in the development of novel diagnostic techniques for cancer (Alireza et al., 2019).
Antimicrobial and Antioxidant Activities
Research into novel quinoline derivatives synthesized from this compound has revealed compounds with promising antimicrobial and antioxidant properties. These derivatives have shown significant activity against a range of bacterial and fungal species, as well as radical-scavenging abilities. Such findings highlight the compound's potential in developing new antimicrobial and antioxidant agents (Tabassum et al., 2014).
Derivatization Reagent for Alcohols
The utility of this compound derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) underscores its importance in analytical chemistry. Such applications facilitate the sensitive detection and quantification of alcohols, highlighting the compound's versatility in analytical methodologies (Yoshida et al., 1992).
properties
IUPAC Name |
methyl 2-(6-methoxy-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)18-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXWTDQIXGDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)

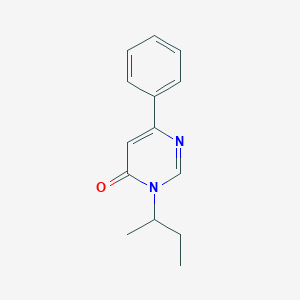
![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
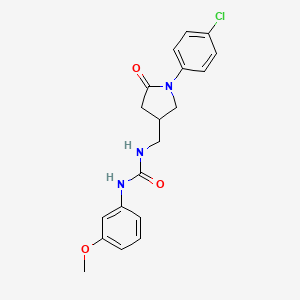
![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
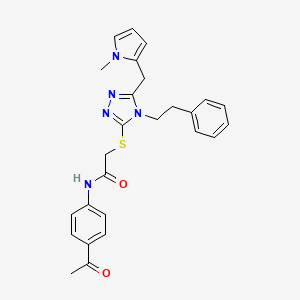
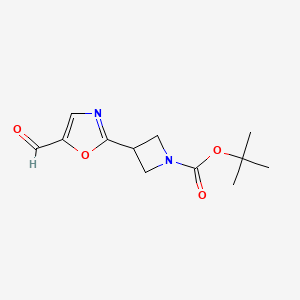

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


